6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid
Overview
Description
6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid is a compound known for its applications in biochemical research, particularly in the field of proteomics. It is characterized by its unique structure, which includes a benzoxadiazole ring substituted with a dimethylaminosulfonyl group, making it a valuable tool for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid typically involves multiple steps. One common method includes the reaction of 7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazole with hexanoic acid under specific conditions to form the desired product. The reaction conditions often require the use of solvents like tetrahydrofuran and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to achieve high yields and involves rigorous quality control measures to maintain the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoxadiazole ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid is widely used in scientific research, including:
Chemistry: It serves as a fluorescent probe for detecting various chemical species.
Biology: The compound is used in labeling proteins and nucleic acids, aiding in the study of biological processes.
Industry: The compound is utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid involves its interaction with specific molecular targets. The benzoxadiazole ring allows it to bind to proteins and nucleic acids, facilitating their detection and analysis. The dimethylaminosulfonyl group enhances its solubility and stability, making it effective in various experimental conditions .
Comparison with Similar Compounds
Similar Compounds
Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate: This compound is similar in structure but includes a succinimidyl ester group, making it more reactive for certain applications.
4-(N,N-Dimethylaminosulfonyl)-7-(5-succinimidyloxycarbonyl)pentylamino-2,1,3-benzoxadiazole: Another related compound with similar fluorescent properties.
Uniqueness
6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid is unique due to its specific combination of functional groups, which provide a balance of reactivity, stability, and fluorescence. This makes it particularly useful in a wide range of scientific applications .
Properties
IUPAC Name |
6-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S/c1-18(2)24(21,22)11-8-7-10(13-14(11)17-23-16-13)15-9-5-3-4-6-12(19)20/h7-8,15H,3-6,9H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEWENLZBOAUCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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